1-Bromo-3,5-dimethylhexane
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H17Br |
|---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
1-bromo-3,5-dimethylhexane |
InChI |
InChI=1S/C8H17Br/c1-7(2)6-8(3)4-5-9/h7-8H,4-6H2,1-3H3 |
InChI Key |
LMNLNIILMYXMHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)CCBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Bromo 3,5 Dimethylhexane
Regioselective and Stereoselective Bromination of Precursor Hydrocarbons
Direct bromination of the saturated hydrocarbon 3,5-dimethylhexane or the hydrobromination of an unsaturated precursor offers a direct route to the target compound. However, achieving the desired regioselectivity for the primary bromide is a significant challenge.
Radical Bromination Pathways with Controlled Selectivity
Free-radical halogenation of alkanes is a well-established method for introducing a halogen atom onto a carbon chain. The regioselectivity of this reaction is primarily governed by the stability of the resulting alkyl radical intermediate. In the case of 3,5-dimethylhexane, there are primary, secondary, and tertiary C-H bonds, leading to a variety of possible radical intermediates.
The order of stability for alkyl radicals is tertiary > secondary > primary. Consequently, free-radical bromination of 3,5-dimethylhexane is expected to preferentially occur at the tertiary C-H bond at the C3 or C5 position, followed by the secondary C-H bonds, and least favorably at the primary C-H bonds. Therefore, direct bromination with molecular bromine (Br₂) under UV light or with a radical initiator like AIBN (azobisisobutyronitrile) would yield a mixture of brominated isomers, with 1-Bromo-3,5-dimethylhexane being a minor product.
To enhance the selectivity for the primary position, reagents such as N-bromosuccinimide (NBS) are often employed. While NBS is typically used for allylic and benzylic bromination, its use in alkane halogenation can sometimes offer different selectivity profiles compared to Br₂. However, the inherent preference for the most stable radical intermediate remains a significant hurdle to overcome for the selective synthesis of the primary bromide via this pathway.
| Position of C-H Bond | Type of C-H Bond | Relative Reactivity (Approximate) | Expected Major/Minor Product |
|---|---|---|---|
| C1, C1' (methyl groups at C3, C5), C6 | Primary (1°) | 1 | Minor |
| C2, C4 | Secondary (2°) | 82 | Major |
| C3, C5 | Tertiary (3°) | 1640 | Major |
Catalytic Approaches for Selective C-H Bromination
Modern synthetic chemistry has seen the development of catalytic systems designed to achieve regioselective C-H functionalization, including bromination of unactivated alkanes. These methods often employ transition metal catalysts that can direct the halogenation to a specific site, sometimes overriding the inherent reactivity of the C-H bonds.
For the synthesis of this compound, a catalytic system that favors the functionalization of primary C-H bonds over secondary and tertiary ones would be ideal. Research in this area has explored various catalysts, including those based on manganese, ruthenium, and other transition metals. These catalysts can operate through various mechanisms, such as hydrogen atom transfer (HAT) or outer-sphere C-H activation, to generate an alkyl radical or a metal-alkyl intermediate, which then reacts with a bromine source.
While significant progress has been made, achieving high selectivity for a specific primary C-H bond in a branched alkane like 3,5-dimethylhexane remains a formidable challenge due to the presence of multiple, sterically similar primary positions and more reactive secondary and tertiary C-H bonds.
Hydrobromination of Unsaturated Precursors: Mechanistic Insights
The addition of hydrogen bromide (HBr) across a double bond in an unsaturated precursor, such as 3,5-dimethyl-1-hexene, provides a more regiocontrolled route to this compound. The regioselectivity of this reaction is dictated by the reaction conditions, which determine whether the mechanism proceeds through a carbocation intermediate (Markovnikov addition) or a radical intermediate (anti-Markovnikov addition).
To obtain the desired 1-bromo product, an anti-Markovnikov addition is required. This is achieved by carrying out the reaction in the presence of a radical initiator, such as peroxides (e.g., benzoyl peroxide) or UV light. libretexts.orgresearchgate.netlibretexts.org The mechanism involves the initial formation of a bromine radical, which then adds to the less substituted carbon of the double bond (C1 of 3,5-dimethyl-1-hexene) to generate the more stable secondary radical at C2. This radical then abstracts a hydrogen atom from HBr to form the final product and propagate the radical chain.
| Reaction Condition | Mechanism | Intermediate | Major Product |
|---|---|---|---|
| HBr (no radical initiator) | Electrophilic Addition (Markovnikov) | Secondary Carbocation at C2 | 2-Bromo-3,5-dimethylhexane |
| HBr, Peroxides/UV light | Radical Addition (Anti-Markovnikov) | Secondary Radical at C2 | This compound |
Synthesis via Functional Group Transformation
An alternative and often more reliable approach to synthesizing this compound involves the transformation of a pre-existing functional group at the C1 position.
Conversion from Alcohols and Ethers
Primary alcohols are excellent precursors for the synthesis of primary alkyl bromides. The conversion of 3,5-dimethyl-1-hexanol to this compound can be readily achieved using various brominating agents. A common and effective reagent for this transformation is phosphorus tribromide (PBr₃). The reaction typically proceeds via an Sₙ2 mechanism, where the hydroxyl group is first converted into a good leaving group by reaction with PBr₃, followed by nucleophilic attack by the bromide ion. This method is generally high-yielding and avoids the rearrangement issues that can be associated with carbocation-based reactions.
Ethers can also serve as precursors to alkyl bromides through cleavage with strong acids like HBr. For instance, a 1-alkoxy-3,5-dimethylhexane could be cleaved with concentrated HBr. The reaction involves protonation of the ether oxygen to form a good leaving group, followed by nucleophilic attack by bromide. For a primary ether, this cleavage would likely proceed through an Sₙ2 mechanism, yielding this compound and the corresponding alcohol.
Exploitation of Leaving Group Chemistry
Another synthetic strategy involves the nucleophilic substitution of a good leaving group at the C1 position of a 3,5-dimethylhexane derivative. This approach first requires the introduction of a suitable leaving group, such as a tosylate (-OTs) or mesylate (-OMs), from the corresponding alcohol, 3,5-dimethyl-1-hexanol. These sulfonate esters are excellent leaving groups.
Once the tosylate or mesylate is formed, it can be readily displaced by a bromide ion from a salt like sodium bromide (NaBr) or lithium bromide (LiBr) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF). This reaction proceeds via a classic Sₙ2 pathway, resulting in the formation of this compound with high efficiency and predictability.
| Starting Material | Reagent(s) | Key Intermediate/Mechanism | Product |
|---|---|---|---|
| 3,5-Dimethyl-1-hexanol | PBr₃ | Sₙ2 | This compound |
| 1-Alkoxy-3,5-dimethylhexane | Conc. HBr | Sₙ2 | This compound |
| 3,5-Dimethyl-1-hexanol | 1. TsCl, pyridine 2. NaBr | Tosylate intermediate, Sₙ2 | This compound |
Green Chemistry Principles in the Synthesis of Halogenated Alkanes
Green chemistry principles are increasingly vital in the synthesis of alkyl halides to minimize environmental impact and waste generation. ijrpr.comacsgcipr.org This involves developing novel reactions that maximize the incorporation of starting materials into the final product, utilizing safer solvents, and employing catalytic methods to reduce energy consumption and improve selectivity. pnas.org The goal is to move beyond classical approaches towards more sustainable and efficient strategies for creating carbon-halogen bonds. ijrpr.comrsc.org
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional syntheses of halogenated alkanes use volatile organic compounds (VOCs) or halogenated solvents, which pose risks due to their toxicity, flammability, and environmental persistence. rsc.orgturi.org Green chemistry seeks to replace these with safer alternatives or eliminate the need for solvents altogether. nih.gov
Environmentally benign solvent systems include water, supercritical fluids like supercritical carbon dioxide (scCO₂), and ionic liquids. rsc.orgnih.gov Supercritical CO₂, for instance, is non-toxic, non-flammable, and can be easily removed from the reaction mixture by reducing pressure, making it an attractive medium for various chemical reactions. rsc.org Ionic liquids, being non-volatile, can reduce air pollution and are often recyclable, though their synthesis and potential toxicity must be carefully considered. organic-chemistry.org
Solvent-free, or neat, reactions represent an ideal scenario, as they eliminate solvent waste entirely. researchgate.net Research has demonstrated the feasibility of solvent-free bromination for certain aromatic compounds, where molecular bromine is generated in situ from solid-state reagents. researchgate.net This approach simplifies purification and minimizes the environmental impact associated with solvent use and disposal.
Table 1: Comparison of Conventional vs. Green Solvents for Halogenated Alkane Synthesis
| Property | Conventional Solvents (e.g., CCl₄, CH₂Cl₂) | Environmentally Benign Solvents (e.g., scCO₂, Water, Ionic Liquids) |
| Toxicity | Often carcinogenic or toxic | Generally low to moderate toxicity |
| Flammability | Varies, can be high | Generally low or non-flammable |
| Environmental Impact | Ozone depletion, greenhouse gases, persistent pollutants | Low global warming potential, biodegradable, or easily contained |
| Volatility | High (VOCs) | Low to zero |
| Recyclability | Difficult and energy-intensive | Often easier to recycle and reuse |
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. pnas.orgjocpr.com Traditional syntheses, such as those involving stoichiometric brominating agents with poor leaving groups, often have low atom economy and generate significant chemical waste. acsgcipr.orgwordpress.com
Strategies to improve atom economy focus on designing reactions that maximize the conversion of starting materials to the product. For example, addition reactions inherently have a 100% atom economy. jocpr.com In the context of producing bromoalkanes, modern methods like the photoredox-catalyzed deformylative halogenation of aldehydes offer a significant improvement. nih.govacs.org This method uses inexpensive and atom-economical halogen sources like sodium bromide (NaBr) to convert readily available aldehydes into the corresponding alkyl bromides, with carbon monoxide as the only major byproduct. nih.govnih.gov
Waste minimization also involves the in-situ generation of reagents and the recycling of byproducts. For instance, instead of using hazardous hydrobromic acid directly, it can be generated in situ from sodium bromide and a less hazardous acid like phosphoric(V) acid. libretexts.orgchemguide.co.uk In industrial settings, the recovery and recycling of bromine from waste streams is a well-established practice that reduces both environmental impact and economic cost. chimia.ch Avoiding large molar excesses of reagents is another simple yet effective strategy to minimize waste. acsgcipr.org
Table 2: Illustrative Atom Economy Comparison for Bromoalkane Synthesis
| Reaction | Reactants | Products | Byproducts | Theoretical Atom Economy |
| Traditional (from Alcohol) | R-OH + NaBr + H₂SO₄ | R-Br + H₂O | NaHSO₄ | ~50% (depending on R) |
| Deformylative Bromination | R-CHO + NaBr + Oxidant | R-Br | CO, Na⁺, reduced oxidant | Higher, as more atoms from the key precursors are incorporated. |
Catalytic and photochemical methods are powerful tools in green chemistry for synthesizing halogenated alkanes under mild conditions with high selectivity. ijrpr.comresearchgate.net These approaches often supplant classical methods that require high temperatures or stoichiometric amounts of harsh reagents. ijrpr.com
Catalytic Methods: Transition-metal catalysis has enabled novel pathways for C-Br bond formation. For example, ruthenium-based catalysts can achieve the meta-selective C-H bromination of certain aromatic compounds, providing access to products that are difficult to synthesize via traditional electrophilic substitution. researchgate.net While direct C(sp³)-H bromination of an alkane like 3,5-dimethylhexane is challenging due to the presence of multiple, similarly reactive C-H bonds, catalytic approaches offer a promising avenue for achieving site-selectivity. libretexts.orglibretexts.org The development of catalysts that can selectively activate a specific C-H bond is a key area of research.
Photochemical Methods: Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis. nih.govresearchgate.net This technique uses light to generate radical intermediates under exceptionally mild conditions. nih.gov A prominent example is the deformylative halogenation of aldehydes, where a photocatalyst absorbs visible light to initiate a process that converts an aldehyde into a C(sp³)-centered radical. nih.govacs.org This radical then couples with a halogen radical generated from an economical source like NaBr, forming the alkyl bromide product. nih.gov This method is notable for its mild conditions and tolerance of a wide range of functional groups. acs.orgnih.gov
Table 3: Overview of Modern Activation Methods for C-Br Bond Formation
| Method | Activation | Reagents/Catalyst | Transformation Example | Key Advantage |
| Transition-Metal Catalysis | C-H Activation | [{Ru(p-cymene)Cl₂}₂] | meta-C-H bromination of 2-phenylpyridine | High regioselectivity for complex molecules. researchgate.net |
| Photoredox Catalysis | Visible Light | Photocatalyst (e.g., Ru(bpy)₃²⁺), NaBr | Deformylative bromination of aldehydes | Extremely mild conditions, high functional group tolerance. nih.govacs.org |
| Radical Bromination | UV Light or Initiator | Br₂ or N-Bromosuccinimide (NBS) | Free-radical halogenation of alkanes | Direct conversion of alkanes. masterorganicchemistry.com |
Scale-Up Considerations and Process Optimization in Academic Synthesis
Translating a synthetic procedure from a small, laboratory scale (milligrams) to a larger, preparative scale (grams or kilograms) within an academic setting presents significant challenges. acs.org Issues related to heat transfer, reaction kinetics, reagent addition, and product purification can change dramatically with scale. The traditional method of optimizing a reaction by varying one factor at a time is often inefficient and fails to capture the complex interplay between different variables. beilstein-journals.org
Modern organic synthesis is increasingly adopting high-throughput experimentation (HTE), automation, and machine learning to accelerate process optimization. beilstein-journals.orgsemanticscholar.org These technologies enable a paradigm shift from manual, intuition-guided experimentation to data-driven, autonomous optimization. beilstein-journals.org
High-Throughput and Automation: Robotic platforms can perform numerous experiments simultaneously under varied conditions (e.g., temperature, concentration, catalyst loading), exploring a vast reaction parameter space in a fraction of the time required for manual experimentation. semanticscholar.org
Machine Learning and Self-Optimizing Reactors: By integrating real-time analytics, such as HPLC or NMR, with automated reactor systems, a closed-loop optimization process can be established. semanticscholar.orgnih.gov Machine learning algorithms analyze the data from initial experiments to build a predictive model of the reaction landscape. This model then suggests the next set of experimental conditions most likely to achieve the desired outcome (e.g., maximizing yield or minimizing impurities), leading to rapid convergence on the optimal conditions with minimal human intervention. beilstein-journals.orgnih.gov This approach not only saves time and resources but also provides a deeper understanding of the reaction mechanism and sensitivities.
Table 4: Comparison of Synthesis Optimization Workflows in Academia
| Feature | Traditional Workflow | Modern Automated Workflow |
| Experimentation | Manual, one variable at a time | Automated, high-throughput, multi-variable |
| Data Acquisition | Manual, often only at the end of the reaction | Real-time, in-line analytics (PAT) |
| Decision Making | Based on chemist's intuition and literature | Guided by machine learning algorithms |
| Efficiency | Slow, labor-intensive, limited scope | Fast, resource-efficient, comprehensive exploration |
| Outcome | A set of "good enough" conditions | Statistically validated optimal conditions |
Reactivity and Mechanistic Investigations of 1 Bromo 3,5 Dimethylhexane
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an alkyl halide. In the case of 1-bromo-3,5-dimethylhexane, the bromine atom serves as the leaving group. These reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular).
SN1 Pathway: Carbocation Stability and Rearrangements
The SN1 mechanism is a stepwise process that begins with the departure of the leaving group to form a carbocation intermediate. wikipedia.orglibretexts.org The rate of this reaction is primarily dependent on the stability of this carbocation. Tertiary carbocations are the most stable, followed by secondary, and then primary carbocations, due to hyperconjugation and inductive effects. libretexts.org
For this compound, which is a primary alkyl halide, the direct formation of a primary carbocation is energetically unfavorable. ucsd.edu However, SN1 reactions can still occur if a more stable carbocation can be formed through rearrangement. masterorganicchemistry.comlibretexts.org In the case of this compound, a 1,2-hydride shift can occur, where a hydrogen atom from an adjacent carbon moves to the carbocation center. This would transform the initially formed unstable primary carbocation into a more stable secondary or tertiary carbocation. For instance, a hydride shift from the C3 position could lead to a more stable secondary carbocation, and a subsequent shift could potentially lead to an even more stable tertiary carbocation. Such rearrangements are a common feature of SN1 reactions and often lead to a mixture of products. libretexts.org
The stability of the carbocation intermediate is the key factor governing the rate of an SN1 reaction. libretexts.org Factors that stabilize the carbocation, such as increasing the number of alkyl substituents on the positively charged carbon, will increase the reaction rate. wikipedia.org SN1 reactions are typically favored by polar protic solvents, which can solvate both the carbocation and the leaving group. wikipedia.org
Table 1: Factors Influencing SN1 Reactions
| Factor | Effect on SN1 Reaction Rate | Rationale |
| Alkyl Halide Structure | 3° > 2° > 1° | Stability of the carbocation intermediate (3° is most stable). libretexts.org |
| Leaving Group | Good leaving groups (weak bases) increase the rate. | Facilitates the initial ionization step. |
| Solvent | Polar protic solvents increase the rate. | Stabilizes the carbocation and leaving group through solvation. wikipedia.org |
| Nucleophile | The concentration and strength of the nucleophile generally do not affect the rate. wikipedia.org | The rate-determining step does not involve the nucleophile. |
SN2 Pathway: Steric Hindrance and Leaving Group Effects
The SN2 reaction is a one-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry. ncert.nic.in The rate of an SN2 reaction is sensitive to steric hindrance around the reaction center. Bulky groups on or near the carbon atom being attacked will slow down the reaction. ncert.nic.inquora.com
This compound is a primary alkyl halide, which would typically favor an SN2 mechanism. ncert.nic.in However, the presence of methyl groups at the C3 and C5 positions introduces some steric bulk, which could potentially hinder the approach of the nucleophile. The steric hindrance in this compound is less significant than in a more branched structure like 1-bromo-2,2-dimethylpropane, but it is still a factor to consider. quora.combrainly.com
The nature of the leaving group also plays a crucial role in SN2 reactions. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure. Bromine is a good leaving group, which facilitates the SN2 reaction.
Table 2: Factors Influencing SN2 Reactions
| Factor | Effect on SN2 Reaction Rate | Rationale |
| Alkyl Halide Structure | Methyl > 1° > 2° > 3° | Steric hindrance at the reaction center. ncert.nic.inquora.com |
| Leaving Group | Good leaving groups (weak bases) increase the rate. | Facilitates the displacement by the nucleophile. |
| Solvent | Polar aprotic solvents increase the rate. | Solvates the cation of the nucleophilic salt but not the nucleophile itself, increasing its reactivity. |
| Nucleophile | A higher concentration and stronger nucleophile increase the rate. | The nucleophile is involved in the rate-determining step. |
Competition between SN1 and SN2 Mechanisms
The competition between SN1 and SN2 pathways for a given alkyl halide depends on several factors, including the structure of the alkyl halide, the strength and concentration of the nucleophile, the solvent, and the temperature.
For this compound, being a primary alkyl halide, the SN2 mechanism is generally favored, especially with a strong, unhindered nucleophile in a polar aprotic solvent. ncert.nic.in However, under conditions that favor carbocation formation, such as in a polar protic solvent and with a weak nucleophile, the SN1 pathway with rearrangement becomes a possibility. wikipedia.orglibretexts.org
Elimination Reactions (E1/E2)
Elimination reactions are another major reaction pathway for alkyl halides, leading to the formation of alkenes. These reactions involve the removal of a hydrogen atom and a halogen from adjacent carbon atoms. Like substitution reactions, they can proceed through unimolecular (E1) or bimolecular (E2) mechanisms.
Regioselectivity (Saytzeff vs. Hofmann Products)
When an elimination reaction can result in the formation of more than one constitutional isomer of an alkene, the reaction is said to be regioselective. The two main regiochemical outcomes are described by Saytzeff's rule and Hofmann's rule.
Saytzeff's Rule: Predicts that the major product will be the more substituted (and therefore more stable) alkene. libretexts.orglibretexts.org This is typically favored when using a small, strong base. utdallas.edu
Hofmann's Rule: Predicts that the major product will be the less substituted alkene. This is often observed when using a bulky, sterically hindered base or with substrates containing a poor leaving group. masterorganicchemistry.com
In the case of this compound, elimination can lead to the formation of 3,5-dimethylhex-1-ene (Hofmann product) or, if rearrangement occurs first, a more substituted alkene. The choice of base is critical in determining the major product. A small base like sodium ethoxide would likely favor the more stable, rearranged Saytzeff product, while a bulky base like potassium tert-butoxide would favor the less hindered Hofmann product by abstracting a proton from the least sterically hindered β-carbon. utdallas.edu
Stereoselectivity in Elimination Processes
Elimination reactions can also be stereoselective, meaning that one stereoisomer of a product is preferentially formed over another. In E2 reactions, this is largely governed by the requirement for an anti-periplanar arrangement of the hydrogen and the leaving group. libretexts.org This means that the hydrogen and the leaving group must be in the same plane and on opposite sides of the carbon-carbon bond. This conformational requirement can dictate which stereoisomeric alkene is formed.
For a molecule like this compound, which has chiral centers, the stereochemistry of the starting material can influence the stereochemistry of the alkene product in an E2 reaction. The specific diastereomer undergoing elimination will determine the E/Z configuration of the resulting alkene. vaia.com
E1 reactions, on the other hand, proceed through a planar carbocation intermediate. The nucleophile (acting as a base) can then abstract a proton from either side, often leading to a mixture of E and Z isomers, with the more stable (usually the E) isomer being the major product. masterorganicchemistry.com
Organometallic Reactions
This compound is a valuable precursor for the formation of organometallic reagents, which are pivotal in the construction of new carbon-carbon bonds.
Grignard Reagents: this compound can react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (3,5-dimethylhexyl)magnesium bromide. mnstate.eduwikipedia.org The reaction involves the insertion of magnesium into the carbon-bromine bond. It is crucial to maintain anhydrous conditions as Grignard reagents are strong bases and will react with water to form the corresponding alkane, in this case, 3,5-dimethylhexane. chemguide.co.uk The surface of the magnesium metal may be coated with a passivating layer of magnesium oxide, which can be removed by methods like crushing the magnesium or using a small amount of iodine to initiate the reaction. wikipedia.org
The resulting Grignard reagent is a potent nucleophile and a strong base. mnstate.edu It can participate in a wide array of reactions, including:
Reactions with carbonyl compounds: It will react with aldehydes and ketones to form secondary and tertiary alcohols, respectively. chemguide.co.uk
Reactions with esters: It can react with esters to yield tertiary alcohols. mnstate.edu
Reactions with carbon dioxide: It can react with carbon dioxide to produce a carboxylic acid after an acidic workup. chemguide.co.uk
Organolithium Compounds: Similarly, organolithium reagents can be prepared by reacting this compound with lithium metal. These reagents are even more reactive and basic than their Grignard counterparts. fiveable.me
This compound can serve as a substrate in various transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. mt.comlibretexts.org While often used with aryl or vinyl halides, advancements have made the coupling of alkyl halides possible. libretexts.org In a potential Suzuki coupling, this compound could be coupled with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.orgfishersci.com The reactivity of the alkyl halide in Suzuki coupling generally follows the trend I > Br > OTf >> Cl. libretexts.org
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org this compound can be converted to its organozinc derivative, which can then be coupled with another organic halide. Alternatively, this compound itself can act as the electrophilic partner in a coupling reaction with an organozinc reagent. nih.gov This method is particularly useful for forming C(sp³)–C(sp²) bonds. nih.gov
Heck Reaction: The Heck reaction traditionally involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgmdpi.com While the classic Heck reaction is not the primary application for alkyl halides like this compound, variations and newer catalytic systems have expanded the scope of this reaction. ntu.edu.sg
If a chiral center is present in the alkyl halide, the stereochemical outcome of organometallic reactions becomes a significant consideration. For this compound, the carbon at position 3 is a chiral center, leading to (3S) and (3R) enantiomers.
The stereochemical course of a reaction involving an organometallic reagent derived from chiral this compound depends on several factors, including the reaction mechanism and the configurational stability of the organometallic intermediate. fiveable.me
Grignard and Organolithium Reagents: The formation of Grignard and organolithium reagents from chiral alkyl halides often leads to racemization at the carbon-metal center, as these reagents can be configurationally unstable. researchgate.net
Cross-Coupling Reactions: In transition metal-catalyzed cross-coupling reactions, the stereochemistry can be influenced by the specific mechanism. For example, some palladium-catalyzed couplings can proceed with either inversion or retention of configuration at the carbon center, depending on the ligands and the reaction pathway (e.g., SN2-type vs. oxidative addition). acs.orgchemrxiv.orgresearchgate.net The choice of catalyst and ligands can be crucial in controlling the stereochemical outcome. fiveable.me
Radical Reactions and Photochemical Transformations
This compound can undergo radical reactions, typically initiated by light or a radical initiator. A common example is radical bromination, although this is more relevant to the synthesis of the compound from the corresponding alkane rather than a reaction of the alkyl bromide itself.
In the context of its own reactions, the C-Br bond can be homolytically cleaved under photochemical conditions or in the presence of radical initiators. The resulting 3,5-dimethylhexyl radical is a reactive intermediate. The stability of carbon radicals follows the order tertiary > secondary > primary. masterorganicchemistry.com The 3,5-dimethylhexyl radical is a primary radical, which is relatively unstable.
Computational Chemistry and Theoretical Studies of Reaction Mechanisms
Computational chemistry provides powerful tools to investigate the reaction mechanisms of alkyl halides like this compound. ijrpr.com Methods such as Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. pnas.orgacs.org
For this compound, computational studies can elucidate:
The energetics of SN2 versus E2 pathways under various conditions (different bases and solvents). ijrpr.compnas.org
The transition state geometries for substitution and elimination reactions.
The mechanism of organometallic bond formation and the subsequent cross-coupling steps. researchgate.net
The factors influencing regioselectivity and stereoselectivity in its reactions.
These theoretical investigations complement experimental findings and provide a deeper understanding of the reactivity of this compound at a molecular level. ijrpr.comresearchgate.net
Interactive Data Tables
Table 1: Factors Influencing Reaction Pathways of this compound
| Factor | Condition | Favored Reaction | Product Example |
|---|---|---|---|
| Base | Strong, Sterically Hindered | E2 | 3,5-Dimethylhex-1-ene |
| Strong, Good Nucleophile | SN2/E2 Mixture | 3,5-Dimethylhexan-1-ol / 3,5-Dimethylhex-1-ene | |
| Weak, Good Nucleophile | SN2 | e.g., 3,5-Dimethylhexyl cyanide | |
| Solvent | Polar Aprotic | SN2 | - |
| Polar Protic | SN1 (less likely), E1 (less likely) | - | |
| Non-polar | - | - |
| Temperature | High | Elimination | 3,5-Dimethylhex-1-ene |
Table 2: Overview of Organometallic Reactions
| Reaction | Reagents | Intermediate | Typical Product |
|---|---|---|---|
| Grignard Formation | Mg, anhydrous ether | (3,5-dimethylhexyl)magnesium bromide | - |
| Organolithium Formation | Li | (3,5-dimethylhexyl)lithium | - |
| Suzuki Coupling | Organoboron, Pd catalyst, base | - | Coupled alkane/arene |
| Negishi Coupling | Organozinc, Pd or Ni catalyst | - | Coupled alkane/arene |
Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound
A comprehensive review of published scientific literature reveals a significant gap in the specific computational and mechanistic analysis of the chemical compound This compound . While general principles of organic chemistry allow for predictions of its reactivity, detailed, compound-specific research findings, particularly in the areas of quantum chemical calculations, energy profiles, and predictive selectivity, are not available in publicly accessible databases and scholarly articles.
The outlined topics for discussion—Quantum Chemical Calculations of Transition States, Energy Profiles and Reaction Coordinate Analysis, and Prediction of Reactivity and Selectivity—require specific computational studies, typically employing methods like Density Functional Theory (DFT) or other high-level ab initio calculations. Such studies provide quantitative data on the energetics and geometries of molecules as they proceed through a reaction. This includes the identification of transition states, which are the highest energy points along a reaction pathway, and the calculation of activation energies, which are crucial for predicting reaction rates and selectivity between competing pathways (e.g., substitution vs. elimination).
For a molecule like this compound, a primary alkyl bromide, one would anticipate investigations into the transition states of bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions. The branching at the C3 and C5 positions would introduce steric hindrance that could influence the energy of these transition states and, consequently, the reaction outcomes. A detailed computational analysis would involve:
Prediction of Reactivity and Selectivity:By comparing the calculated activation energies for different pathways (e.g., SN2 vs. E2, or E2 elimination leading to different alkene isomers), predictions could be made about the major products under various conditions.
Unfortunately, searches of major chemical databases and academic journals have not yielded any studies that perform these specific analyses for this compound. While there is a vast body of literature on the computational study of other haloalkanes, applying those findings directly to this compound without a dedicated study would be speculative and not meet the standards of scientific accuracy.
Due to this absence of specific research data, it is not possible to construct the detailed, data-driven article as requested. The creation of scientifically accurate data tables and a thorough discussion of research findings is contingent on the existence of primary research, which, in this case, appears to be unavailable.
Application of 1 Bromo 3,5 Dimethylhexane As a Key Synthetic Intermediate
Precursor for the Synthesis of Complex Organic Molecules
The utility of 1-Bromo-3,5-dimethylhexane as a precursor for more complex molecular architectures lies in the reactivity of the carbon-bromine bond. This bond can be readily cleaved to form a carbanion, typically through the formation of a Grignard reagent, or participate in nucleophilic substitution and elimination reactions.
Construction of Branched Alkanes and Polycyclic Systems
While specific literature detailing the use of this compound in the construction of complex branched alkanes and polycyclic systems is limited, its potential can be inferred from the well-established reactivity of similar alkyl halides.
One of the primary methods for forming new carbon-carbon bonds from alkyl halides is through the Grignard reaction . mnstate.eduwvu.edu Treatment of this compound with magnesium metal in an anhydrous ether solvent would yield the corresponding Grignard reagent, (3,5-dimethylhexyl)magnesium bromide. This organometallic species acts as a potent nucleophile and a strong base, enabling it to react with a wide range of electrophiles. For instance, reaction with another alkyl halide could lead to the formation of a larger, more complex branched alkane.
Another classic method for the coupling of alkyl halides is the Wurtz reaction , which involves the treatment of the alkyl halide with sodium metal. quora.comdoubtnut.combyjus.com In the case of this compound, this reaction would be expected to produce 2,7-dimethyl-4,5-diisopropyloctane, a highly branched alkane. However, the Wurtz reaction is often limited by side reactions and the formation of multiple products, especially when coupling different alkyl halides. doubtnut.com
The application of this compound in the synthesis of polycyclic systems is not well-documented. However, in principle, it could serve as a building block in multi-step syntheses where the 3,5-dimethylhexyl moiety is incorporated into a cyclic framework.
Formation of Macrocyclic Structures
The formation of macrocyclic structures often involves intramolecular reactions of long-chain precursors containing reactive functional groups at both ends. While there is no specific information in the searched literature on the use of this compound for this purpose, one could envision a scenario where this molecule is first elaborated into a long-chain intermediate possessing a nucleophilic group at the opposite end of the bromine atom. An intramolecular cyclization could then, in principle, lead to the formation of a macrocycle containing the 3,5-dimethylhexyl subunit. The success of such a reaction would be highly dependent on factors such as ring strain and reaction conditions.
Building Block in Material Science Research
The branched structure of this compound makes it a potentially interesting building block for the synthesis of polymers and specialty chemicals with unique physical and chemical properties.
Monomer Synthesis for Polymer Chemistry (e.g., Polyisobutylene)
There is no direct evidence in the provided search results to suggest that this compound is used as a monomer in the synthesis of polymers like polyisobutylene (B167198). However, alkyl halides can act as initiators in certain types of polymerization reactions, such as cationic polymerization. In such a process, the alkyl halide, in the presence of a Lewis acid, can generate a carbocation that initiates the polymerization of a monomer like isobutylene. The resulting polymer chain would then contain the 3,5-dimethylhexyl group at one of its ends.
Precursor for Specialty Chemicals and Functional Materials
As a versatile alkylating agent, this compound can be used to introduce the 3,5-dimethylhexyl group into a variety of molecules, thereby modifying their properties. For example, it could be used to alkylate aromatic compounds via Friedel-Crafts alkylation, or to introduce the branched alkyl chain onto heteroatoms such as oxygen, nitrogen, or sulfur. These modifications could lead to the creation of specialty chemicals with tailored properties, such as enhanced solubility in nonpolar solvents, specific steric hindrance, or altered biological activity. The branched nature of the 3,5-dimethylhexyl group could be particularly useful in the design of functional materials where control over intermolecular interactions is important.
Development of Chiral Compounds and Stereoselective Syntheses
This compound possesses a chiral center at the C3 position. Therefore, it can exist as two enantiomers: (R)-1-Bromo-3,5-dimethylhexane and (S)-1-Bromo-3,5-dimethylhexane. nih.gov The presence of this stereocenter opens up possibilities for its use in the development of chiral compounds and in stereoselective synthesis. uwindsor.canih.gov
The stereoselective synthesis of a specific enantiomer of this compound would require the use of chiral starting materials or chiral reagents/catalysts. Once obtained in an enantiomerically pure form, chiral this compound could be used as a chiral building block in the synthesis of more complex chiral molecules. For instance, in a nucleophilic substitution reaction that proceeds with inversion of configuration (an SN2 reaction), the stereochemistry at the C3 position would be transferred to the product.
Role in Advanced Organic Synthesis Strategies (e.g., total synthesis, fragment coupling)
While specific documented instances of this compound in the total synthesis of complex natural products are not prevalent in readily available scientific literature, its structural features as a primary alkyl bromide make it a potentially valuable building block in advanced organic synthesis, particularly in fragment coupling strategies. The utility of such a compound lies in its ability to be converted into a nucleophilic organometallic species, which can then be coupled with more complex molecular fragments.
The primary application of an alkyl bromide like this compound in total synthesis would be as a precursor to an organometallic reagent, such as a Grignard reagent or an organozinc reagent. byjus.comlibretexts.org These transformations are fundamental in the construction of carbon-carbon bonds, which is a cornerstone of synthesizing complex molecular architectures from simpler starting materials. nih.gov
Formation and Reactivity of Organometallic Intermediates:
The reaction of this compound with magnesium metal in an etheral solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) would yield the corresponding Grignard reagent, (3,5-dimethylhexyl)magnesium bromide. byjus.comlibretexts.org This organomagnesium compound effectively reverses the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic site into a potent nucleophile. libretexts.org
Similarly, treatment with zinc metal can generate the analogous organozinc reagent. wikipedia.orgnih.gov Organozinc compounds are often preferred in certain cross-coupling reactions due to their generally higher functional group tolerance compared to the more reactive Grignard reagents. wikipedia.orgnih.gov
Application in Fragment Coupling Reactions:
Once formed, these organometallic derivatives of this compound can participate in a variety of powerful cross-coupling reactions, a class of reactions honored with the 2010 Nobel Prize in Chemistry. These methods allow for the precise and efficient connection of two different molecular fragments.
A prime example is the Negishi coupling , which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org In a hypothetical total synthesis, a complex vinyl or aryl iodide or bromide fragment could be coupled with (3,5-dimethylhexyl)zinc bromide, thereby introducing the C8 alkyl chain of the original bromoalkane into the target molecule. organic-chemistry.org The Negishi coupling is particularly noted for its ability to form C(sp³)–C(sp²) bonds, which would be the case in this scenario. wikipedia.orgorganic-chemistry.org
The following table illustrates a representative Negishi coupling reaction where a generic alkyl bromide is utilized as a precursor to the organozinc reagent.
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
| R¹-ZnBr (from R¹-Br) | R²-X (Aryl/Vinyl Halide) | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | R¹-R² |
Table 1: Generalized Scheme for a Negishi Cross-Coupling Reaction.
Another relevant strategy is the Sonogashira coupling , which typically couples terminal alkynes with aryl or vinyl halides. wikipedia.orgresearchgate.net While less common for unactivated alkyl halides, advancements in catalysis have expanded the scope of this reaction. organic-chemistry.org In certain contexts, derivatives of this compound could potentially be used in such couplings to append the alkyl chain to an alkyne-containing fragment, a common structural motif in natural products. rsc.org
The table below outlines the general components of a Sonogashira coupling reaction.
| Reactant 1 | Reactant 2 | Catalyst System | Product Type |
| Terminal Alkyne (R¹-C≡CH) | Organic Halide (R²-X) | Pd catalyst, Cu(I) co-catalyst, Amine base | R¹-C≡C-R² |
Table 2: Generalized Scheme for a Sonogashira Coupling Reaction.
Furthermore, as a Grignard reagent, (3,5-dimethylhexyl)magnesium bromide would be a valuable nucleophile for addition to carbonyl compounds like aldehydes and ketones. libretexts.org This reaction is a classic and reliable method for forming new carbon-carbon bonds and creating secondary or tertiary alcohols, which are versatile intermediates for further synthetic transformations. scienceinfo.com In a total synthesis, this could involve the addition of the 3,5-dimethylhexyl group to a complex aldehyde or ketone fragment, thereby joining two key pieces of the synthetic puzzle.
Advanced Analytical and Spectroscopic Methodologies for Structural and Mechanistic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-Bromo-3,5-dimethylhexane, a combination of one-dimensional and multi-dimensional NMR experiments allows for a complete assignment of its proton (¹H) and carbon-¹³ (¹³C) chemical shifts, providing unambiguous evidence of its atomic framework.
Given the structure of this compound, a ¹H NMR spectrum would be expected to show distinct signals for the protons at each position. The protons closest to the electronegative bromine atom (at C1) would be deshielded and thus appear at a higher chemical shift. The various methyl and methylene (B1212753) protons would exhibit characteristic splitting patterns due to spin-spin coupling with neighboring protons.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound:
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling To |
| H1 | 3.3 - 3.5 | Triplet (t) | H2 |
| H2 | 1.6 - 1.8 | Multiplet (m) | H1, H3 |
| H3 | 1.4 - 1.6 | Multiplet (m) | H2, H4, CH₃ at C3 |
| H4 | 1.1 - 1.3 | Multiplet (m) | H3, H5 |
| H5 | 1.7 - 1.9 | Multiplet (m) | H4, CH₃ at C5 |
| CH₃ at C3 | 0.8 - 1.0 | Doublet (d) | H3 |
| CH₃ at C5 | 0.8 - 1.0 | Doublet (d) | H5 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
To definitively assign the complex proton and carbon signals of this compound, multi-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for instance, between the protons on C1 and C2, C2 and C3, and so on, tracing the carbon backbone. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon-hydrogen pairs. columbia.edu Each cross-peak in an HSQC spectrum of this compound would link a specific proton signal to its attached carbon atom, allowing for the direct assignment of carbon resonances based on the already assigned proton spectrum.
This compound possesses two stereocenters at positions C3 and C5. This gives rise to the possibility of diastereomers ((3R,5R), (3S,5S), (3R,5S), and (3S,5R)). Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY), can be employed to determine the relative stereochemistry. These experiments detect through-space interactions between protons that are in close proximity. By analyzing the NOE correlations, it is possible to deduce the spatial arrangement of the substituents at the chiral centers.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This precision allows for the determination of its elemental formula. The presence of bromine is readily identified due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a near 1:1 natural abundance. libretexts.org This results in two molecular ion peaks of almost equal intensity, separated by two mass units.
Expected HRMS Data for this compound (C₈H₁₇Br):
| Ion | Calculated Exact Mass |
| [M(⁷⁹Br)]⁺ | 192.0514 |
| [M(⁸¹Br)]⁺ | 194.0493 |
Data is based on theoretical calculations.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, characteristic fragmentation would likely involve the loss of the bromine atom and cleavage at the branched carbon positions. The analysis of these fragmentation patterns can be used to confirm the structure of the molecule. A common fragmentation pathway for alkyl halides is the loss of the halogen radical.
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.
In the case of this compound, the most characteristic vibrations would be associated with the C-Br bond and the various C-H bonds within the alkyl framework.
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region of the IR spectrum, typically between 690 and 515 cm⁻¹. orgchemboulder.comscribd.com This absorption can sometimes be weak and may be difficult to distinguish in a complex spectrum. libretexts.org
C-H Stretch: The C-H stretching vibrations from the methyl and methylene groups will be prominent in the region of 3000-2850 cm⁻¹.
C-H Bend: The C-H bending (scissoring and rocking) vibrations for CH₂ and CH₃ groups will appear in the 1470-1365 cm⁻¹ region.
-CH₂X Wag: In terminal alkyl halides, a characteristic C-H wag of the –CH₂X group can be observed between 1300-1150 cm⁻¹. orgchemboulder.comquora.com
Raman spectroscopy can also be a valuable tool, as the C-Br stretch, which may be weak in the IR spectrum, can sometimes give a more intense signal in the Raman spectrum.
Expected Vibrational Frequencies for this compound:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| C-H Stretch | 3000 - 2850 | IR, Raman |
| C-H Bend | 1470 - 1365 | IR, Raman |
| -CH₂Br Wag | 1300 - 1150 | IR |
| C-Br Stretch | 690 - 515 | IR, Raman |
These are general ranges for alkyl halides and may vary for the specific compound. orgchemboulder.comscribd.com
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic techniques are fundamental in the analysis of this compound, enabling both the assessment of its purity and the separation of its various isomers. These methods exploit differences in the physicochemical properties of the compound and its potential impurities or isomers to achieve separation.
Gas Chromatography (GC) and GC-MS for Mixture Analysis
Gas chromatography is a powerful technique for separating and analyzing volatile compounds like this compound. In GC, the sample is vaporized and injected into a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas).
When coupled with a mass spectrometer (MS), GC-MS becomes a definitive tool for both separation and identification. The mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "mass spectrum" for each compound. For this compound, the mass spectrum would be characterized by the presence of two molecular ion peaks of nearly equal intensity, corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).
The analysis of mixtures containing this compound by GC-MS allows for the identification of impurities and the separation of its constitutional isomers. The retention time in the GC column is influenced by factors such as boiling point and polarity, allowing for the separation of isomers with different branching. Studies on related halogenated alkanes have shown that mass spectrometric detection is more sensitive to compounds containing bromine compared to their non-halogenated n-alkane counterparts researchgate.net.
Below is a table detailing typical parameters for the GC-MS analysis of haloalkanes, applicable to this compound.
Table 1: Illustrative GC-MS Parameters for Haloalkane Analysis
| Parameter | Value/Condition | Purpose |
| Column Type | Capillary Column (e.g., DB-5ms) | Provides high-resolution separation of volatile organic compounds. |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions for good separation efficiency and sample capacity. |
| Carrier Gas | Helium | Inert gas that carries the sample through the column. |
| Flow Rate | 1.0 mL/min (constant flow) | Ensures reproducible retention times. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading with concentrated samples. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Initial 50°C, ramp to 280°C at 10°C/min | Separates compounds based on their boiling points and column interactions. |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| Mass Range | 40-400 amu | Covers the expected mass range of the compound and its fragments. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |
High-Performance Liquid Chromatography (HPLC) for Compound Purification
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and purification of compounds. While GC is often preferred for volatile substances like this compound, HPLC is invaluable for purifying non-volatile derivatives or for separating stereoisomers.
The separation of enantiomers, which are non-superimposable mirror images, is a significant challenge that can be addressed using chiral HPLC. Since this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers: (R)-1-bromo-3,5-dimethylhexane and (S)-1-bromo-3,5-dimethylhexane. These enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules.
To separate these enantiomers, a chiral stationary phase (CSP) is employed in the HPLC column. These CSPs are often based on derivatives of cellulose (B213188) or amylose. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation. The development of HPLC methods for resolving chiral bromo-compounds often involves normal-phase chromatography. For instance, derivatives of 1-bromo-3-chloro-2-propanol have been successfully separated using a mobile phase of n-hexane and isopropanol (B130326) on a chiral column researchgate.net. This approach is applicable to the chiral resolution of this compound.
The following table outlines a hypothetical chiral HPLC method for the separation of its enantiomers.
Table 2: Hypothetical Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition/Phase | Rationale |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) | Provides a chiral environment necessary for enantiomeric discrimination. |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 98:2 v/v) | A common non-polar mobile phase system for normal-phase chiral separations. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard HPLC columns. |
| Temperature | 25 °C (Ambient) | Controlled temperature ensures reproducible chromatography. |
| Detection | UV Detector at 210 nm | Bromoalkanes have weak UV absorbance at low wavelengths. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
X-ray Crystallography for Solid-State Structural Determination of Derivatives
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and stereochemistry. However, this compound is a liquid at room temperature and lacks the long-range order of a crystal lattice, making it unsuitable for direct analysis by this method.
To perform a structural analysis using X-ray crystallography, the compound must first be converted into a solid, crystalline derivative. This can be achieved by reacting it with a suitable reagent to form a new compound that readily crystallizes. The choice of derivatizing agent is crucial, as it must produce a stable, well-ordered crystal suitable for diffraction.
Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, revealing the precise location of each atom. This method has been successfully used to reveal the crystal structures of various bromo-derivatives of other organic compounds mdpi.com. The data obtained provides unambiguous proof of the molecular structure in the solid state.
A summary of the type of data obtained from an X-ray crystallographic analysis of a hypothetical derivative is presented below.
Table 3: Representative Data from X-ray Crystallographic Analysis of a Derivative
| Parameter | Example Data | Information Provided |
| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁2₁2₁ | Defines the specific symmetry elements within the crystal. |
| Unit Cell Dimensions | a = 10.1 Å, b = 12.5 Å, c = 15.3 Å | The dimensions of the basic repeating unit of the crystal. |
| Bond Length (C-Br) | ~1.95 Å | The precise distance between the carbon and bromine atoms. |
| Bond Angle (C-C-Br) | ~110° | The angle between adjacent bonds, indicating molecular geometry. |
| Torsion Angles | Varies | Describes the conformation of the molecule in the solid state. |
| R-factor | < 0.05 | An indicator of the quality of the fit between the experimental data and the final structural model. |
Future Research Directions and Innovative Methodologies
Development of More Sustainable and Eco-friendly Synthesis Routes
The chemical industry's increasing focus on environmental stewardship is driving the development of greener synthetic methods for producing alkyl halides like 1-Bromo-3,5-dimethylhexane. epitomejournals.comrroij.com Traditional methods for synthesizing alkyl halides often involve harsh reagents, toxic solvents, and generate significant waste. ijrpr.com Green chemistry principles are now being applied to create more sustainable and eco-friendly alternatives. ijfmr.comorganic-chemistry.org
Key areas of development include:
Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. ijfmr.com For instance, moving from substitution reactions that generate salt byproducts to addition reactions where all atoms are incorporated is a primary goal.
Use of Greener Solvents: Research is focused on replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids (like CO₂), or ionic liquids. ijfmr.comorganic-chemistry.org Water, being non-toxic, non-flammable, and readily available, is a particularly attractive medium for certain reactions. ijfmr.com
Renewable Feedstocks: Efforts are underway to derive the hydrocarbon backbone of this compound from renewable biological sources rather than petroleum-based starting materials. This shift reduces the carbon footprint and reliance on fossil fuels. rroij.comijfmr.com
Catalytic Reagents: The use of catalytic reagents is preferred over stoichiometric ones because they are used in smaller quantities and can be recycled and reused, which prevents the generation of large amounts of waste. organic-chemistry.orgacs.org
Energy Efficiency: The adoption of methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net
| Green Chemistry Principle | Application in this compound Synthesis |
| Waste Prevention | Designing syntheses to minimize byproducts. acs.org |
| Atom Economy | Utilizing addition reactions over substitution to incorporate all reactants into the final product. ijfmr.com |
| Less Hazardous Synthesis | Avoiding the use of toxic reagents and solvents. acs.org |
| Safer Solvents | Replacing volatile organic compounds with water or supercritical CO₂. organic-chemistry.org |
| Energy Efficiency | Employing microwave or photochemical methods to reduce energy consumption. ijfmr.comresearchgate.net |
| Renewable Feedstocks | Sourcing starting materials from biomass instead of petroleum. rroij.com |
| Catalysis | Using recyclable catalysts to minimize waste. acs.org |
Harnessing Artificial Intelligence and Machine Learning for Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical synthesis, offering the potential to accelerate the discovery and optimization of reaction pathways for compounds like this compound. ijsea.cominl.gov These computational methods can analyze vast datasets of chemical reactions to identify patterns and make predictions about new, untested reactions. nih.govappliedclinicaltrialsonline.com
Key applications in the synthesis of this compound include:
Retrosynthesis Prediction: AI algorithms can propose viable synthetic routes starting from commercially available precursors. nih.gov
Reaction Outcome and Yield Prediction: Machine learning models can predict the likely products, yields, and even stereoselectivity of a reaction under specific conditions (e.g., temperature, solvent, catalyst). inl.govappliedclinicaltrialsonline.com This predictive power allows chemists to prioritize experiments that are most likely to succeed, saving time and resources. inl.gov
Catalyst and Reagent Selection: AI can help identify the optimal catalyst or reagent for a desired transformation, potentially uncovering unconventional choices that a human chemist might overlook. inl.gov
Mechanism Elucidation: By analyzing experimental data and quantum chemical calculations, AI can assist in understanding the detailed mechanisms of complex reactions. ijsea.com
| AI/ML Application | Benefit for this compound Synthesis |
| Reaction Prediction | Accurately forecasts the products of novel reactions. mit.edu |
| Retrosynthesis | Suggests efficient synthetic pathways from simple starting materials. nih.gov |
| Condition Optimization | Identifies the ideal temperature, pressure, and solvent for maximum yield. inl.gov |
| Catalyst Design | Proposes novel catalysts for improved selectivity and efficiency. appliedclinicaltrialsonline.com |
Integration into Automated and High-Throughput Synthesis Platforms
The integration of chemical synthesis with robotic automation is revolutionizing the way new molecules are made and tested. drugtargetreview.com Automated and high-throughput (HT) synthesis platforms can perform a large number of experiments in parallel, significantly accelerating the research and development process for this compound and its derivatives. rsc.orgeubopen.org
These platforms typically involve:
Robotic Liquid and Solid Handlers: Precisely dispense reagents and substrates into miniaturized reactor arrays. eubopen.org
Automated Reaction Monitoring: In-situ analytical techniques (e.g., spectroscopy, chromatography) track the progress of reactions in real-time.
High-Throughput Purification and Analysis: Automated systems purify the desired products and analyze their properties, generating large datasets for analysis. eubopen.org
The combination of automation and high-throughput experimentation enables the rapid screening of a wide range of reaction conditions, catalysts, and substrates. drugtargetreview.comacs.org This approach is particularly valuable for optimizing the synthesis of this compound and for the rapid generation of libraries of related compounds for applications in drug discovery and materials science. acs.org
Exploration of Novel Catalytic Systems for Enhanced Selectivity
Achieving high selectivity is a major challenge in the synthesis of complex organic molecules like this compound, which has multiple C-H bonds that could potentially be brominated. The development of novel catalytic systems is crucial for controlling the regioselectivity (which C-H bond reacts) and stereoselectivity (the 3D arrangement of the atoms) of bromination reactions. nus.edu.sg
Current research is focused on several promising areas:
Organocatalysis: The use of small organic molecules as catalysts offers a green and efficient alternative to traditional metal-based catalysts. nus.edu.sg Chiral organocatalysts can be used to induce enantioselectivity, producing a specific stereoisomer of the product.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a mild and powerful method for generating bromine radicals under controlled conditions, enabling highly selective C-H functionalization. nih.govresearchgate.net
Biocatalysis: Enzymes, such as halogenases, can catalyze bromination reactions with exceptional selectivity under mild, aqueous conditions. While not yet applied to this compound, the potential for enzymatic synthesis is an active area of research.
Transition Metal Catalysis: While aiming to move away from heavy metals, new catalysts based on more abundant and less toxic metals like copper are being explored for selective bromination. beilstein-journals.org These systems can offer unique reactivity and selectivity profiles. beilstein-journals.orgacs.org
| Catalytic System | Advantage for this compound Synthesis |
| Bifunctional Catalysts | Can promote highly enantioselective bromolactonizations to create specific stereogenic C-Br bonds. nih.gov |
| Organophotoredox Catalysis | Enables selective bromination of sp³ C-H bonds under mild conditions. acs.org |
| Manganese Porphyrin Systems | Can achieve catalyst-controlled site-selectivity in C-H halogenation. acs.org |
| Copper-Promoted Systems | Allows for selective C5-bromination of certain substrates using alkyl bromides as the bromine source. beilstein-journals.org |
Design and Synthesis of Derivatives with Tailored Reactivity for Specific Applications
The bromine atom in this compound serves as a versatile functional handle, allowing for the synthesis of a wide range of derivatives with tailored properties. The C-Br bond can readily participate in various chemical transformations, making this compound a valuable building block in organic synthesis. ijrpr.com
Future research will focus on designing and synthesizing derivatives for specific applications by:
Nucleophilic Substitution: Replacing the bromine atom with other functional groups (e.g., -OH, -CN, -NH₂) to create alcohols, nitriles, amines, and other classes of compounds.
Cross-Coupling Reactions: Using transition-metal catalysts to form new carbon-carbon or carbon-heteroatom bonds, thereby constructing more complex molecular architectures.
Grignard Reagent Formation: Converting this compound into an organometallic Grignard reagent, which can then be used to form new C-C bonds with carbonyl compounds and other electrophiles.
Elimination Reactions: Removing the bromine atom and a hydrogen atom from an adjacent carbon to introduce a double bond, providing access to the corresponding alkene.
By strategically modifying the structure of this compound, researchers can fine-tune its physical, chemical, and biological properties for use in pharmaceuticals, agrochemicals, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
